molecular formula C11H15NO3 B7889835 (2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate

(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate

Cat. No.: B7889835
M. Wt: 209.24 g/mol
InChI Key: PUJIZQNWABANCS-JTQLQIEISA-N
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Description

(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate is an organic compound with a complex structure that includes a benzyl group, a methyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzyl(methyl)azaniumyl-3-oxopropanoate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[benzyl(methyl)azaniumyl]-3-oxopropanoate: An oxidized form of the compound.

    (2S)-2-[benzyl(methyl)azaniumyl]-3-methoxypropanoate: A methoxy-substituted derivative.

    (2S)-2-[benzyl(methyl)azaniumyl]-3-aminopropanoate: An amino-substituted derivative.

Uniqueness

(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJIZQNWABANCS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CC1=CC=CC=C1)C(CO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+](CC1=CC=CC=C1)[C@@H](CO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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